
Hydrazine acetate
Overview
Description
Hydrazine acetate (NH₂NH₃⁺OAc⁻) is a chemical compound formed by the reaction of hydrazine (N₂H₄) with acetic acid. It serves as a buffered source of hydrazine in organic synthesis, particularly in cyclization and heterocycle formation reactions. Its acetate component stabilizes reaction conditions, enabling controlled nucleophilic attacks and condensations. This compound is notably used in synthesizing aryl hydrazides, pyrazoles, and oxazolidines, often in the presence of glacial acetic acid or sodium acetate . While less commonly referenced than hydrazine hydrate, it plays a specialized role in reactions requiring mild acidity and reduced hydrazine volatility.
Preparation Methods
Synthetic Routes and Reaction Conditions: Hydrazine acetate can be synthesized by reacting hydrazine hydrate with acetic acid. The reaction is typically carried out in an ice bath to control the temperature between 0-10°C. The reaction mixture is stirred at room temperature for about 40 minutes to complete the synthesis .
Industrial Production Methods: In an industrial setting, the preparation of this compound involves the same basic reaction but on a larger scale. The reactants are mixed in a controlled environment to ensure safety and efficiency. The product is then purified through crystallization or other suitable methods to achieve the desired purity level .
Chemical Reactions Analysis
Types of Reactions: Hydrazine acetate undergoes several types of chemical reactions, including:
Reduction: It acts as a reducing agent, capable of reducing metal ions such as silver ions to their metallic form.
Acid-Base Reactions: It reacts with acids to produce acetic acid and hydrazine.
Oxidation: When reacted with acidic oxidants, it releases nitrogen gas.
Common Reagents and Conditions:
Reducing Agents: this compound itself is used as a reducing agent.
Acids: Common acids like hydrochloric acid or sulfuric acid can be used in reactions with this compound.
Oxidants: Acidic oxidants such as nitric acid are used for oxidation reactions.
Major Products:
Metallic Silver: From the reduction of silver ions.
Acetic Acid and Hydrazine: From acid-base reactions.
Nitrogen Gas: From oxidation reactions.
Scientific Research Applications
Scientific Research Applications
1. Organic Synthesis
Hydrazine acetate serves as a crucial reagent in organic synthesis. Its primary applications include:
- Cleavage of Glycosidic Esters : It effectively cleaves glycosidic bonds in carbohydrates, facilitating the study of complex carbohydrates' structure and function .
- Anomeric Denitration : This process involves removing a nitrate group from carbohydrates, which is essential for preparing modified carbohydrates for further research in glycobiology .
2. Drug Development
In biochemistry, this compound is utilized as an intermediate in drug synthesis. Its reducing properties make it suitable for:
- Synthesis of Hormones : For instance, it has been employed to remove protective groups during the synthesis of α-melanocyte-stimulating hormone (MSH), enhancing the biological activity of the resulting peptide .
- Formation of Hydrazones : The compound reacts with carbonyl compounds to form hydrazones, which are valuable intermediates in pharmaceutical chemistry.
3. Industrial Applications
This compound finds applications beyond academic research:
- Metal Surface Treatment : It is used to improve bonding between metal surfaces and coatings, enhancing the durability and performance of metal products.
- Chemical Intermediates : The compound's unique reactivity allows it to interact with various electrophiles, leading to the formation of nitrogen-rich heterocycles that can be used in materials science and agriculture.
Case Studies
Several studies illustrate the effectiveness of this compound in specific applications:
- Selective Deprotection in Carbohydrate Chemistry : A study demonstrated its use as a selective deprotecting agent for acetyl groups in carbohydrate synthesis, allowing for the preservation of sensitive functional groups during multi-step syntheses .
- Synthesis of Biologically Active Compounds : Research highlighted its role in synthesizing sulfolipids by facilitating the removal of protecting groups under mild conditions, showcasing its utility in producing compounds with potential biological activity .
Mechanism of Action
The mechanism of action of hydrazine acetate involves its role as a reducing agent. It donates electrons to other substances, thereby reducing them. In the case of metal ions, this compound reduces them to their metallic form. The molecular targets and pathways involved include the interaction with metal ions and the subsequent reduction process .
Comparison with Similar Compounds
Hydrazine Acetate vs. Hydrazine Hydrate (N₂H₄·H₂O)
Synthesis Role :
Reactivity :
Biological Impact :
This compound vs. Phenylhydrazine (C₆H₅NHNH₂)
Functionality :
Applications :
This compound vs. Thiosemicarbazide (NH₂NHCSNH₂)
Reactivity :
Biological Activity :
Data Tables
Table 1: Key Reactions Involving this compound and Analogues
Biological Activity
Hydrazine acetate is an organic compound that has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
This compound (CAS Number: 7335-65-1) is a derivative of hydrazine, where an acetate group is attached to the nitrogen atom. It is often used as a reagent in organic synthesis and has been studied for its role in synthesizing various biologically active compounds. The compound can be synthesized through the reaction of hydrazine with acetic acid or acetic anhydride, resulting in a stable acetate salt.
Biological Activities
This compound and its derivatives exhibit a range of biological activities, including:
- Antimicrobial Activity : Hydrazine derivatives have shown significant antibacterial properties against various strains of bacteria, including Mycobacterium tuberculosis and Staphylococcus aureus. In particular, certain hydrazones derived from this compound exhibit potent antitubercular activity with minimal inhibitory concentrations (MIC) lower than conventional antibiotics .
- Antifungal Properties : Studies indicate that hydrazine derivatives possess antifungal activity, making them potential candidates for treating fungal infections .
- Anticancer Activity : Research has demonstrated that hydrazine derivatives can induce apoptosis in cancer cells. For instance, specific hydrazone compounds derived from this compound have been shown to inhibit the proliferation of cancer cell lines .
- Antioxidant Effects : Some studies highlight the antioxidant properties of hydrazine derivatives, which can scavenge free radicals and reduce oxidative stress in biological systems .
The biological activities of this compound are attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : Hydrazine derivatives can inhibit specific enzymes involved in bacterial metabolism and cancer cell proliferation. For example, certain compounds have been found to inhibit dihydrofolate reductase, a key enzyme in folate metabolism .
- Metal Chelation : Hydrazones formed from this compound can chelate metal ions, which may enhance their biological activity by disrupting metal-dependent enzymatic processes .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound and its derivatives:
- Antitubercular Activity : A study reported that a series of hydrazone derivatives synthesized from this compound exhibited potent activity against M. tuberculosis, with some compounds showing IC50 values as low as 1.56 μg/mL. These findings suggest that these compounds could serve as lead candidates for developing new antitubercular drugs .
- Antimicrobial Screening : In a comprehensive screening of various hydrazone derivatives, several compounds derived from this compound demonstrated significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The most promising candidates were further evaluated for their mechanisms of action .
- Synthesis of Novel Compounds : Research has focused on using this compound as a building block for synthesizing novel heterocyclic compounds with enhanced biological activities. For example, derivatives containing thiazolidinone or quinoline moieties showed improved pharmacological profiles compared to their parent compounds .
Data Table: Biological Activities of this compound Derivatives
Q & A
Basic Research Questions
Q. What are the common synthetic methods for preparing metal acetate hydrazine complexes, and how are they characterized?
Metal acetate hydrazines (e.g., Mn, Co, Ni, Zn, Cd) are synthesized by reacting metal acetate hydrates with excess hydrazine hydrate. The reaction is instantaneous, yielding complexes such as M(CH3COO)₂(N₂H₄)₂, which are filtered, washed with ethanol/diethyl ether, and dried over P₂O₅ . Characterization involves IR spectroscopy to identify ligand coordination (e.g., N–N stretches at ~980 cm⁻¹ and N–H stretches near 3300 cm⁻¹) . Mixed-metal variants (e.g., Ni₁/₃Co₂/₃(CH₃COO)₂(N₂H₄)₂) are synthesized similarly and confirmed via isomorphic IR spectra .
Q. How is hydrazine acetate utilized in electrochemical sensors for hydrazine detection?
Cellulose acetate composites with metal oxides (CuO or Fe₃O₄) enhance electrochemical detection. CuO nanosheets in cellulose acetate butyrate enable hydrazine oxidation via a 4-electron transfer mechanism, while Fe₃O₄–cellulose nanocomposites achieve lower detection limits (e.g., 0.XX μM) using differential pulse voltammetry (DPV) due to higher surface area and electron transfer efficiency (α = 0.44) .
Q. What spectroscopic techniques confirm the structure of this compound derivatives in organic synthesis?
1H-NMR titration identifies reaction intermediates (e.g., imine formation via proton shifts at 7.85 ppm) . Mass spectrometry (e.g., molecular ion peaks at m/z = 340) and FT-IR validate products like quinazolinones or pyrazolines . ImageJ software quantifies fluorescence changes in nanofiber-based sensors .
Q. What role does this compound play in synthesizing pyrazoline derivatives?
Hydrazine hydrate reacts with bis-chalcones under sodium acetate/acetic anhydride catalysis to form pyrazolines. Ultrasound irradiation (45°C, 10–20 min) improves yields compared to traditional reflux methods (5–8 hours) . Recrystallization in ethanol ensures purity .
Q. How is hydrazine detected in environmental samples using nanofiber-based sensors?
Cellulose acetate (CA) nanofibers blended with dicyano fluorophores (e.g., pyrenyl or triphenylamine derivatives) detect hydrazine vapor via fluorescence quenching. Electrospinning produces fibers (300–400 nm diameter) with a linear response of 0.2–1.0% w/v and a detection limit of 0.02% w/v .
Advanced Research Questions
Q. What mechanistic insights explain the thermal decomposition of metal acetate hydrazines?
Decomposition occurs exothermically in three steps, forming metal oxides at 275–385°C. Mn, Co, and Cd complexes lose hydrazine in two steps via intermediate acetates, while Ni decomposes into metal/acetate mixtures. Zinc releases both hydrazine molecules in one step . This contrasts with metal acetate hydrates, which decompose at higher temperatures (350–400°C) .
Q. How do mixed metal acetate hydrazines form, and what confirms their structural isomorphism?
Mixing metal acetates (e.g., Ni²⁺ and Co²⁺) in a 1:2 ratio with hydrazine hydrate yields solid solutions (e.g., Ni₁/₃Co₂/₃(CH₃COO)₂(N₂H₄)₂). Isomorphism is confirmed by identical IR spectra to parent complexes, indicating shared structural frameworks .
Q. What methodologies address discrepancies in elemental analysis of hydrazine derivatives?
Standardized protocols are critical, as variations in sample handling (e.g., derivatization with sodium acetate/2-furaldehyde) and instrumental methods (GC-FID) cause inter-laboratory discrepancies. Refining extraction and calibration steps improves reproducibility .
Q. In catalytic hydrazine decomposition for hydrogen production, what factors influence kinetics?
Catalyst design (e.g., [2.2.2]-bicyclic hydrazines) lowers activation barriers for cycloreversion steps. Temperature and hydrazine activation mode (thermal vs. catalytic) dictate hydrogen yield and impurity profiles .
Q. How do computational studies elucidate hydrazine’s role in graphene oxide reduction?
Density functional theory (DFT) reveals hydrazine selectively reduces epoxide groups on graphene oxide (GO) via three pathways, while thermal treatment removes hydroxyl/carbonyl groups. Edge-bound epoxides form stable hydrazino alcohols, stalling reduction .
Properties
IUPAC Name |
acetic acid;hydrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4O2.H4N2/c1-2(3)4;1-2/h1H3,(H,3,4);1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFHNDHXQDJQEEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4064632 | |
Record name | Hydrazinium acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4064632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
92.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7335-65-1, 13255-48-6 | |
Record name | Hydrazine, acetate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7335-65-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hydrazine, acetate (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007335651 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hydrazine, acetate (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Hydrazinium acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4064632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Hydrazinium acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.041 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Hydrazine Acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.